CGI-1746

Descripción general

Descripción

CGI1746 es un inhibidor de molécula pequeña que se dirige a la tirosina quinasa de Bruton. La tirosina quinasa de Bruton es un miembro de la familia Tec de tirosina quinasas y juega un papel crucial en el desarrollo y funcionamiento de las células B. Se ha demostrado que CGI1746 inhibe potentemente tanto la autofosforilación como la transfosforilación de la tirosina quinasa de Bruton, lo que lo convierte en una herramienta valiosa en el estudio y tratamiento de diversos trastornos inmunológicos, incluida la artritis reumatoide y las neoplasias de células B .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CGI1746 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. El compuesto se sintetiza típicamente a través de una serie de reacciones que involucran la formación de enlaces amida, sustituciones aromáticas y ciclizaciones. Las condiciones de reacción a menudo requieren el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de CGI1746 sigue rutas sintéticas similares pero se amplía para acomodar cantidades más grandes. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas como la cristalización y la cromatografía para purificar el producto final. El compuesto se formula luego para diversas aplicaciones, incluyendo investigación y uso terapéutico potencial .

Análisis De Reacciones Químicas

Interaction with BTK

The binding of CGI-1746 to BTK is characterized by several key interactions:

-

It occupies the 'H3' pocket formed by specific residues (Phe413, Leu542, Val546, Tyr551) that contribute to the unique selectivity of this compound compared to other inhibitors like dasatinib .

-

The compound forms hydrogen bonds with hinge residues and interacts with catalytic lysine (Lys430), which are crucial for its inhibitory action.

Inhibition of Proteasome Activities

Recent studies have shown that this compound also inhibits ATPase activities and peptidase activities of the 26S proteasome:

-

It demonstrated significant inhibition across all three peptidase activities with varying IC₅₀ values, indicating its potential as a proteasome inhibitor .

Table 1: Inhibition Profiles of this compound on Proteasome Activities

| Proteasome Activity | IC₅₀ (μM) | Mechanism |

|---|---|---|

| β1 | 20 | Competitive |

| β2 | 40 | Mixed |

| β5 | 20 | Allosteric |

Synergistic Effects

This compound has been reported to synergize with other proteasome inhibitors in reducing cell viability in B-cell malignancies . This effect is attributed to its ability to enhance the accumulation of ubiquitin conjugates and modulate oxidative stress responses within cells.

-

Research Findings and Implications

The unique binding characteristics of this compound suggest it could serve as a second-generation BTK inhibitor capable of overcoming resistance associated with first-generation inhibitors like ibrutinib . Its dual role as both a BTK inhibitor and a proteasome inhibitor highlights its potential for combination therapies targeting B-cell malignancies.

Structural Insights

The crystal structure analysis reveals that this compound binds in an extended conformation across the active site, leading to a distinct arrangement of key residues that differ from those observed with other inhibitors . This specificity may be leveraged for designing more effective therapeutic agents.

Aplicaciones Científicas De Investigación

CGI-1746 is a selective small-molecule inhibitor of Bruton's tyrosine kinase (Btk), which stabilizes an inactive, nonphosphorylated enzyme conformation . Research shows that this compound has potential therapeutic applications due to its inhibitory effects on Btk and proteasome activities .

Scientific Research Applications

Btk Inhibition: this compound inhibits both auto- and transphosphorylation steps necessary for Btk enzyme activation . It demonstrates high selectivity for Btk and impacts inflammatory arthritis through multiple mechanisms .

- B-cell proliferation this compound can block B cell receptor-dependent B cell proliferation . In collagen-induced arthritis (CIA) models, prophylactic treatment with this compound reduces autoantibody levels and prevents arthritis by inhibiting B cell activation .

- Myeloid cell activity CGI1746 can reduce TNFα and IL-1β inflammatory cytokine production and lessen myeloid cell-dependent disease in rodent models of inflammatory arthritis that is driven by immune complexes and FcγR activation .

Proteasome Inhibition: this compound inhibits peptidase and ATPase activities of the 26S proteasome .

- It inhibits all three peptidase activities of the purified 26S proteasome . Ibrutinib and GDC-0853 did not show the same level of inhibition .

- This compound also inhibits ATPase activities of 26S proteasomes and 19S particles, suggesting competitive inhibition of the 19S subunit(s) with the highest affinity for ATP .

Cancer Research:

- This compound induces myeloma (MM) cellular senescence, reduces colony formation, and inhibits tumorigenicity in vivo .

- It can increase PI-induced expression of heat shock proteins and accumulation of ubiquitin conjugates when used to treat cells .

- This compound reduces breast cancer cell survival .

Case Studies:

- Inflammatory Arthritis: In rodent models of inflammatory arthritis, CGI1746 ameliorated myeloid cell-dependent disease driven by immune complexes and FcγR activation . Prophylactic administration of this compound resulted in a 96% inhibition of clinical arthritis in CIA mice, compared to 56% in positive control animals .

- Multiple Myeloma: In vivo experiments using xenografted OCI-MY5 cells in NSG mice demonstrated that this compound treatment significantly slowed MM tumor growth .

Data Table:

The following data is derived from experiments involving peptidase activities of the 26S proteasome with and without this compound :

| PR | Active site | This compound (μM) | Km or K1/2, μM | Vmax, nmole/(min∗mg) | Hill coefficient | R2 |

|---|---|---|---|---|---|---|

| 26S | β5 | 0 | 101 (81–140) | 0.72 (0.64–0.85) | 1.4 (1.1–1.7) | 0.98 |

| 20 | 119 (87–223) | 0.27 (0.21–0.42) | 2.8 (1.4–?) | 0.88 | ||

| 26S | β1 | 0 | 769 (395–2,190) | 0.46 (0.31–0.87) | – | 0.94 |

| 20 | 205 (?–234) | 0.09 (0.08–0.1) | 24.7 (?) | 0.95 | ||

| 26S | β2 | 0 | 190 (81–57,500) | 0.22 (0.16–2.17) | 0.7 (0.4–1.1) | 0.96 |

| 40 | 158 (137–179) | 0.062 (0.050–0.070) | 4.6 (3–8.5) | 0.97 |

Explanation of Table Columns:

- PR : Proteasome type

- Active site : The specific active site within the proteasome being measured.

- This compound (μM) : Concentration of this compound used in micromolar.

- Km or K1/2, μM : Michaelis-Menten constant (Km) or half-maximal concentration (K1/2), in micromolar.

- Vmax, nmole/(min*mg) : Maximum reaction rate in nanomoles per minute per milligram of protein.

- Hill coefficient : A measure of cooperativity in enzyme-substrate binding.

- R2 : Coefficient of determination, indicating the goodness of fit of the data to the model.

Mecanismo De Acción

CGI1746 ejerce sus efectos uniéndose a la tirosina quinasa de Bruton y estabilizándola en un estado inactivo, no fosforilado. Esta inhibición evita que la quinasa sufra autofosforilación y transfosforilación, que son pasos necesarios para su activación. Al bloquear la actividad de la tirosina quinasa de Bruton, CGI1746 interrumpe las vías de señalización descendentes involucradas en la proliferación de células B y la respuesta inmune .

Comparación Con Compuestos Similares

Compuestos similares

Ibrutinib: Otro inhibidor de la tirosina quinasa de Bruton utilizado en el tratamiento de neoplasias de células B.

Acalabrutinib: Un inhibidor selectivo de la tirosina quinasa de Bruton con menos efectos fuera del objetivo.

Zanubrutinib: Un potente inhibidor de la tirosina quinasa de Bruton con propiedades farmacocinéticas mejoradas.

Singularidad de CGI1746

CGI1746 es único en su capacidad para inhibir potentemente tanto la autofosforilación como la transfosforilación de la tirosina quinasa de Bruton, lo que lo hace altamente efectivo en bloquear la actividad de la quinasa. Además, CGI1746 ha mostrado una robusta actividad antiartrítica en modelos experimentales, lo que demuestra su potencial como agente terapéutico para trastornos inmunológicos .

Actividad Biológica

CGI-1746 is a potent, reversible inhibitor of Bruton's tyrosine kinase (Btk), which plays a significant role in various immune responses and is implicated in several diseases, including rheumatoid arthritis and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound selectively inhibits Btk by stabilizing its inactive conformation, which prevents the phosphorylation necessary for its activation. This unique binding mode results in an impressive selectivity profile, with an IC50 value of approximately 1.9 nM for Btk inhibition . The compound has demonstrated effectiveness in blocking the production of inflammatory cytokines such as IL-1β, TNFα, and IL-6 in various cell models .

Rheumatoid Arthritis

In preclinical models of rheumatoid arthritis, this compound has shown promising results. It effectively reduces B cell receptor-dependent B cell proliferation and decreases autoantibody levels in collagen-induced arthritis models . Additionally, this compound has been reported to inhibit cytokine production in macrophages, leading to decreased inflammation in affected joints .

Cancer

This compound's role extends to cancer therapy as well. Studies indicate that it reduces cell survival in prostate cancer cell lines and has been effective against breast cancer cells expressing a novel isoform of Btk (BTK-C) that protects these cells from apoptosis . The compound's ability to inhibit both wild-type and mutant forms of Btk positions it as a potential candidate for treating B-cell malignancies and other cancers driven by aberrant Btk signaling .

Comparative Efficacy Table

| Condition | IC50 (nM) | Effect |

|---|---|---|

| Btk Inhibition | 1.9 | Potent selective inhibition |

| IL-1β Production | 36 | Significant reduction |

| TNFα Production | 47 | Significant reduction |

| IL-6 Production | 353 | Significant reduction |

Case Studies

Case Study 1: Inflammatory Arthritis

In a study involving collagen-induced arthritis, this compound was administered prophylactically. Results showed a marked decrease in autoantibody levels and inflammatory markers within the joints, suggesting its potential as a therapeutic agent for autoimmune conditions driven by Btk activity .

Case Study 2: Breast Cancer

In experiments with breast cancer cell lines (e.g., MCF7), this compound exhibited anti-proliferative effects comparable to other established Btk inhibitors but required higher concentrations to achieve similar efficacy. This highlights its potential utility alongside other therapies targeting multiple pathways involved in cancer survival .

Propiedades

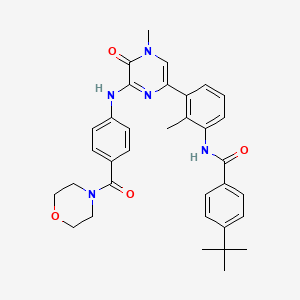

IUPAC Name |

4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFCFQDXHMUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647724 | |

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910232-84-7 | |

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CGI1746 and how does it interact with it?

A1: CGI1746 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , ]. Unlike ibrutinib, a covalent BTK inhibitor, CGI1746 binds to BTK in a reversible manner and is believed to target the inactive conformation of the enzyme [, , ]. This interaction prevents BTK from phosphorylating downstream substrates involved in B-cell receptor signaling, ultimately impacting B-cell development, activation, and survival [, , , , ].

Q2: What are the downstream effects of CGI1746 inhibiting BTK?

A2: By inhibiting BTK, CGI1746 disrupts downstream signaling pathways critical for B-cell survival and proliferation. These include the AKT/P27/Rb pathway, implicated in myeloma cell senescence [], and the AKT/WNT/β-catenin pathway, which regulates stemness genes like OCT4, SOX2, NANOG, and MYC in multiple myeloma stem cells []. This disruption leads to decreased cancer cell survival, increased apoptosis [], and potential sensitization to other anti-cancer agents [].

Q3: Does CGI1746 interact with other kinases besides BTK?

A3: While CGI1746 demonstrates high selectivity for BTK, recent research suggests it may also target the sigma-1 receptor (σ1R) []. This interaction is linked to the modulation of ferroptosis, a form of regulated cell death, through mitochondria-associated membranes [].

Q4: Does CGI1746 impact the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC)?

A4: Unlike ibrutinib, which can antagonize rituximab-dependent NK-cell mediated cytotoxicity due to its secondary binding to ITK [], CGI1746 does not appear to have this antagonistic effect [, ]. This suggests that CGI1746 may be a more suitable candidate for combination therapy with rituximab in B-cell malignancies, potentially preserving the anti-lymphoma efficacy of both agents [, ].

Q5: Are there any structural modifications of CGI1746 that impact its activity or selectivity?

A5: While specific structure-activity relationship (SAR) studies are limited in the provided literature, modifications to CGI1746 have been explored to develop degraders, leveraging the ubiquitin-proteasome system for targeted protein degradation []. For instance, linking CGI1746 to thalidomide via polyethylene glycol (PEG) linkers or saturated hydrocarbon chains resulted in potent BTK degraders (DD-03-007 and DD-03-171) []. These degraders exhibited sustained BTK depletion and potent anti-tumor activity in mantle cell lymphoma (MCL) models, even overcoming ibrutinib resistance associated with the BTK C481S mutation [].

Q6: What is the efficacy of CGI1746 in in vitro and in vivo models of cancer?

A6: In vitro: CGI1746 has shown promising activity against various cancer cell lines, including breast cancer [], multiple myeloma [, ], and prostate cancer []. It effectively reduces cell survival, induces apoptosis [, ], and inhibits colony formation [] in these models.

Q7: Are there any known resistance mechanisms to CGI1746?

A7: While the provided literature does not extensively cover resistance mechanisms specific to CGI1746, it highlights the emergence of acquired resistance to covalent BTK inhibitors like ibrutinib []. The development of BTK degraders derived from CGI1746, such as DD-03-007, offers a potential strategy to overcome resistance associated with mutations like BTK C481S [].

Q8: What is the potential of CGI1746 as a therapeutic target in various diseases?

A8: CGI1746's selective targeting of BTK and its impact on downstream signaling pathways suggest its therapeutic potential in diseases driven by aberrant B-cell activity:

- B-cell malignancies: CGI1746 demonstrates promising activity against various B-cell malignancies, including multiple myeloma [, ], mantle cell lymphoma [], and potentially others [].

- Autoimmune diseases: Given BTK's role in B-cell activation and antibody production, CGI1746 may hold therapeutic potential for autoimmune diseases where B cells play a pathogenic role [].

- Other diseases: Emerging research suggests potential applications in diseases where σ1R modulation could be beneficial, such as neurodegenerative disorders [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.